molecular formula C2K2N2S3 B1213516 Dipotassium 1,3,4-thiadiazole-2,5-dithiolate CAS No. 4628-94-8

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate

Cat. No. B1213516
CAS RN: 4628-94-8
M. Wt: 226.4 g/mol
InChI Key: GPWLFGDMYSVEGN-UHFFFAOYSA-L
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Description

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate (K2Td) is a compound with a unique structure that has been the subject of scientific research for several years. It is a sulfur-containing heterocyclic compound that has been widely studied due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Properties

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate has been used in the synthesis of various chemical compounds. For instance, it was utilized in the formation of 2,5-Bis[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfanyl]-1,3,4-thiadiazole, where the molecule exhibits rotational symmetry and helical conformations of fluorocarbon chains (Partl et al., 2017). Another study demonstrated its use in forming a complex supramolecular structure of Bis[(tert-butyl isocyanide)gold(I)] 1,3,4-Thiadiazole-2,5-disulfide, resulting in a "knitted" network with six independent gold centers (Wilton‐Ely et al., 2001).

Metal Ion Sensing and Separation

The compound has applications in the synthesis of hetero-crown ethers for metal ion sensing and separation. Ligands containing 1,3,4-thiadiazole-2,5-dithiol (bismuthiol) were synthesized and characterized for their complexation constants with various metal ions, demonstrating potential as metal sensors and in metal separation from mixtures (Çiçek & Onbasioglu, 2016).

Coordination Chemistry

In coordination chemistry, the compound has been used to synthesize binuclear divalent complexes of cobalt, nickel, and copper with a N2S ligand derived from 1,3,4-thiadiazole-2,5-dithiolate dipotassium. This study provided insights into the geometries and solubilities of these metal complexes in various solvents (Dawood et al., 2012).

Synthesis of Derivatives and Biological Activities

The synthesis of various derivatives of 1,3,4-thiadiazole and their biological properties have been explored. For example, the reaction of 1,3,4-thiadiazol-2,5-dithiol with different organohalogens led to the creation of various derivatives with potential biological properties (Zhivotova et al., 2013).

Corrosion Inhibition

Additionally, derivatives of 1,3,4-thiadiazole have been studied as corrosion inhibitors for metals. For instance, new 2,5-disubstituted 1,3,4-thiadiazoles were investigated for their ability to inhibit the corrosion of mild steel in acidic environments (Bentiss et al., 2007).

Mechanism of Action

Target of Action

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate, also known as 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt, primarily targets 1+, 2+ and 3+ valent metals . These metals play a crucial role in various biochemical processes and are often the active sites of many enzymes.

Mode of Action

This compound acts as a sulfur donor . It interacts with its targets (the metals) by undergoing copolymerization to form coordination polymers . This interaction results in the formation of carbon-sulfur (C-S) bonds .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of symmetrical disulfides . Disulfides play a very important role as vulcanizing agents and linkages for controlled drug delivery . They are indispensable in many important synthetic chemistry, biochemistry, and industrial applications .

Pharmacokinetics

It is known that the compound is astable solid and is insoluble in water , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of symmetrical disulfides . These disulfides are used in many organic procedures and play a very important role as vulcanizing agents and linkages for controlled drug delivery .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of CuO and MOF-199 nanoparticles enhances the compound’s ability to synthesize symmetric diaryl and dialkyl disulfides from aryl and alkyl halides . Furthermore, the compound is a stable solid and is free of foul-smelling thiols , which makes it a preferable choice for synthesizing symmetric disulfides .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dipotassium 1,3,4-thiadiazole-2,5-dithiolate involves the reaction between potassium sulfide and 1,3,4-thiadiazole-2-thiol in the presence of a suitable solvent.", "Starting Materials": [ "Potassium sulfide", "1,3,4-thiadiazole-2-thiol" ], "Reaction": [ "Dissolve 1,3,4-thiadiazole-2-thiol (1.0 g) in a suitable solvent (10 mL) in a round-bottom flask.", "Add potassium sulfide (1.2 g) to the flask and stir the mixture at room temperature for 2 hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain Dipotassium 1,3,4-thiadiazole-2,5-dithiolate as a yellow solid." ] }

CAS RN

4628-94-8

Molecular Formula

C2K2N2S3

Molecular Weight

226.4 g/mol

IUPAC Name

dipotassium;1,3,4-thiadiazole-2,5-dithiolate

InChI

InChI=1S/C2H2N2S3.2K/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2

InChI Key

GPWLFGDMYSVEGN-UHFFFAOYSA-L

SMILES

C1(=NN=C(S1)[S-])[S-].[K+].[K+]

Canonical SMILES

C1(=NN=C(S1)[S-])[S-].[K+].[K+]

Other CAS RN

4628-94-8

Pictograms

Irritant

Related CAS

1072-71-5 (Parent)

synonyms

2,5-dimercapto-1,3,4-thiadiazole
2,5-dimercapto-1,3,4-thiadiazole, dipotassium salt
2,5-dimercapto-1,3,4-thiadiazole, disodium salt
2,5-dimercapto-1-thia-3,4-diazole
5-mercapto-1,3,4-thiadiazolidine-2-thione
bismuthiol I
bismuthol I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate

Q & A

Q1: How does dipotassium 1,3,4-thiadiazole-2,5-dithiolate contribute to the formation of macrocyclic complexes?

A1: this compound acts as a sulfur-containing precursor in a multi-step reaction to form 24-membered dimetal macrocyclic complexes. [] This compound provides the 1,3,4-thiadiazole core, which gets incorporated into the macrocycle through a novel C-S bond formation with acetylacetone. This reaction, potentially involving disulfide intermediates, highlights the utility of this compound in constructing complex molecular architectures. []

Q2: What structural features of the macrocyclic complexes derived from this compound are revealed through characterization?

A2: The resulting dimetal macrocyclic complexes, incorporating manganese, nickel, or iron, share common structural features. [] They possess a central cavity capable of trapping solvent molecules and sulfate anions. [] The metal centers adopt octahedral geometries, with solvent molecules coordinating in either trans or cis configurations depending on steric factors. [] Infrared spectroscopy confirms the presence of trapped solvent molecules and identifies the sulfate anion as a bridging bidentate ligand. [] Thermal analysis reveals the stability of the macrocyclic framework up to 200°C, followed by the sequential release of trapped solvent molecules and eventual decomposition at higher temperatures. []

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